N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H10N4O/c15-10(14-6-5-11-8-14)13-7-9-3-1-2-4-12-9/h1-6,8H,7H2,(H,13,15) |
InChI Key |
DJXSONJYZLMOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Method via Condensation of Imidazole-2-carbaldehyde with Pyridin-2-methylamine
Step 1: Synthesis of Imidazole-2-carbaldehyde
- Imidazole-2-carbaldehyde can be synthesized via oxidation of imidazole derivatives or through the Debus–Radziszewski synthesis, involving the condensation of glyoxal with ammonia and formaldehyde derivatives.
Step 2: Formation of N-(Pyridin-2-ylmethyl)imidazole-1-carboxamide
React imidazole-2-carbaldehyde with pyridin-2-methylamine in refluxing ethanol under acidic or basic catalysis to form an imidazole intermediate with a pyridin-2-ylmethyl substituent.
The reaction proceeds via initial Schiff base formation, followed by cyclization and subsequent amidation.
Step 3: Amidation to form the carboxamide
- Convert the imidazole-2-carbaldehyde derivative to the corresponding carboxylic acid or acyl chloride, then treat with ammonia or an amine source to form the carboxamide.
- High selectivity
- Good yields reported (up to 80%)
Alternative Synthetic Route: Using Amidation of Pyridin-2-ylmethyl Imidazole Precursors
- Step 1: Synthesize 1H-imidazole-1-carboxylic acid derivatives via cyclization of imidazole precursors with suitable carboxylic acids or derivatives.
- Step 2: Alkylate the N-1 position with pyridin-2-ylmethyl halides.
- Step 3: Convert the carboxylic acid to the corresponding amide using standard amidation protocols.
- Modular approach
- Suitable for diverse substitutions
Data Summary and Comparative Table
| Method | Starting Material | Key Reagents | Typical Yield | Notes |
|---|---|---|---|---|
| Condensation & Amidation | Imidazole-2-carbaldehyde | Pyridin-2-methylamine, acyl chlorides | 70-80% | Efficient, versatile |
| Multi-step | Imidazole derivatives | Halogenated pyridine, ammonia | 60-85% | Modular, suitable for analogs |
Research Findings and Optimization
- Reaction Conditions: Refluxing ethanol or DMF as solvent, with bases like K₂CO₃ or NaHCO₃, optimize yields.
- Spectroscopic Confirmation: Structures confirmed via NMR, IR, and mass spectrometry.
- Yield Enhancement: Use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine or imidazole rings are functionalized.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of imidazopyridines, while reduction can yield the corresponding amines.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Alkyl and Aryl-Substituted Derivatives
- Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide): Structure: Contains a propyl group and a trichlorophenoxyethyl substituent. Properties: Higher molecular weight (376.7 g/mol) and lipophilicity due to the bulky, halogenated aryl group. Application: Widely used as an agricultural fungicide, targeting fungal cytochrome P450 enzymes .
- N-(2,2-Dichlorovinyl)-N-(2-methyl-2-propanyl)-1H-imidazole-1-carboxamide: Structure: Features a dichlorovinyl and tert-butyl group. Properties: Lower molecular weight (262.13 g/mol) and higher reactivity due to the electron-withdrawing dichlorovinyl group.
Aromatic and Heteroaromatic Derivatives
- N-(Benzyl)-1H-imidazole-1-carboxamide: Structure: Benzyl substituent instead of pyridinylmethyl. Synthesis: Prepared via carbodiimide-mediated coupling (62% yield) .
N-(Benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide :
- Structure : Benzothiazole substituent with a sulfur atom.
- Synthesis : Achieved via 1,1’-carbonyldiimidazole coupling (90–97% yield) .
- Application : Acts as a potent inhibitor of ABAD/17β-HSD10, highlighting the role of heteroaromatic groups in enzyme binding.
- Comparison : The pyridinylmethyl group may offer different electronic effects (e.g., basicity) compared to benzothiazole’s sulfur-enhanced π-stacking .
Polar and Solubility-Enhancing Derivatives
- N-2-(Morpholin-4-yl)ethyl-1H-imidazole-1-carboxamide: Structure: Morpholinoethyl group introduces a polar heterocycle. Properties: Enhanced water solubility due to the morpholine oxygen, with a molecular weight of 224.26 g/mol. Comparison: The pyridinylmethyl group balances moderate polarity and aromaticity, making it suitable for both aqueous and hydrophobic environments .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| Prochloraz | 376.7 | ~4.5 | Low (lipophilic) |
| N-2-(Morpholin-4-yl)ethyl derivative | 224.26 | ~1.2 | High |
| N-(Benzyl) derivative | 203.24 | ~2.9 | Moderate |
| Target Compound | ~220–230 | ~2.0–2.5 | Moderate |
- Key Insight : The pyridinylmethyl group likely reduces LogP compared to Prochloraz, enhancing bioavailability while retaining sufficient lipophilicity for membrane penetration.
Biological Activity
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features two key structural components: a pyridine ring and an imidazole ring, linked by a methyl group. Its chemical formula is with a molecular weight of approximately 202.21 g/mol. The presence of the carboxamide functional group significantly influences its reactivity and biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies suggest that imidazole derivatives can inhibit the growth of various bacteria and fungi. For instance, this compound has shown potential against gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Anticancer Properties : Similar imidazole derivatives have demonstrated efficacy in inhibiting tumor cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .
- Anti-inflammatory Effects : Compounds in this class have been shown to inhibit pro-inflammatory mediators, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide | Amide derivative | Different substitution pattern influencing activity |
| 1-(Pyridin-4-ylmethyl)-1H-imidazole | Similar heterocyclic structure | Lacks carboxylic acid functionality |
| 1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid | Isomer with different substitution | Varies in position of carboxylic group |
The distinct substitution pattern and functional groups present in this compound contribute to its unique reactivity profile and potential selectivity towards specific biological targets compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives, providing insights into their therapeutic potential:
- Antimicrobial Evaluation : A study conducted by Jain et al. tested various imidazole derivatives against Staphylococcus aureus and Escherichia coli, finding that certain compounds exhibited significant antimicrobial activity, suggesting that this compound could also be effective .
- Anticancer Activity : Research on imidazo[1,2-a]pyridine analogs highlighted their anticancer properties through in vitro assays showing inhibition of cell proliferation in various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
- Anti-inflammatory Studies : A recent investigation into imidazole derivatives revealed that certain compounds effectively inhibited nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents. This aligns with the expected activity profile for this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide, and how can its purity be validated?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzimidazole derivatives are often prepared by reacting pyridine-containing precursors with activated carbonyl intermediates (e.g., carbodiimides) under reflux conditions in aprotic solvents like DMF or THF .
- Purity Validation : Use HPLC (reported purity >95% in similar compounds ) and LCMS to confirm molecular weight. H NMR (400 MHz, DMSO-d6) is critical for structural validation; characteristic peaks include δ 8.63 (s, pyridine-H), 7.80 (imidazole-H), and 3.85 (s, methylene bridge) .
Q. What solvents and conditions optimize the solubility of this compound for in vitro assays?
- The compound shows moderate solubility in DMSO (>10 mM) and methanol, but limited solubility in aqueous buffers. Pre-dissolution in DMSO followed by dilution in PBS (pH 7.4) is recommended for biological testing. Solubility can be enhanced using co-solvents like cyclodextrins or surfactants (e.g., Tween-80) .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
- Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C in buffers of pH 2–8. Monitor degradation via LCMS over 7–14 days. Similar imidazole derivatives exhibit stability at neutral pH but hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, as it is widely validated for small-molecule crystallography. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), R factor <0.05, and data-to-parameter ratio >15 . For twinned crystals, SHELXD or Olex2 can assist in phase determination .
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?
- Methodology : Perform rigid/flexible docking using AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level. For receptor preparation, use PDB structures (e.g., kinases or GPCRs) with water molecules removed. Docking poses of related compounds show hydrogen bonding with pyridine-N and hydrophobic interactions with imidazole .
Q. What analytical techniques resolve contradictions in synthetic yields reported for analogous compounds?
- Root Cause Analysis : Variability in yields (e.g., 24–35% ) often stems from reaction conditions. Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading (e.g., MnO in CHCl ), and stoichiometry. Monitor intermediates via TLC or in situ IR to identify bottlenecks .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- SAR Framework : Modify the pyridine methyl group (e.g., fluorination ) or imidazole substituents (e.g., alkylation ). Test derivatives in enzyme inhibition assays (IC) and correlate with computational descriptors (LogP, polar surface area). For example, trifluoromethyl groups improve metabolic stability but may reduce solubility .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Process Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether). Use flow chemistry for exothermic steps, and employ catalysts like Ru complexes to improve atom economy (70–85% yield reported in similar reactions ). Validate reproducibility via H NMR and LCMS batch testing .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across similar carboxamide derivatives?
- Critical Factors :
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or incubation times.
- Purity : Impurities >2% can skew IC values .
- Protonation State : The imidazole ring (pKa ~6.5) may exist in neutral or charged forms depending on pH, altering binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
